molecular formula C16H16OS B6356466 (2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 904566-69-4

(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B6356466
CAS RN: 904566-69-4
M. Wt: 256.4 g/mol
InChI Key: HMXKUIXZQRGHII-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one is a compound of interest to scientists due to its potential applications in various fields. This compound is a member of the prop-2-en-1-one family, which is a class of compounds that can be used to synthesize a variety of compounds. The compound has been studied extensively in the laboratory, and it has been used in the synthesis of a variety of compounds including drugs, dyes, and fragrances. It is also of interest due to its potential applications in biochemistry, physiology, and drug development.

Scientific Research Applications

(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one has been studied extensively in the laboratory and has been found to have a variety of uses in scientific research. It has been used in the synthesis of drugs, dyes, and fragrances, as well as in the synthesis of other compounds. It has also been used in the synthesis of a variety of compounds used in biochemistry and physiology. In addition, the compound has been studied for its potential applications in drug development, as it has been found to have a variety of effects on the body.

Mechanism of Action

(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one has a variety of effects on the body. It has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs and other compounds. It also has an inhibitory effect on the activity of proteins involved in the transport of drugs and other compounds. In addition, it has been found to have an effect on the activity of proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to have a variety of effects on the body. It has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs and other compounds. It also has an inhibitory effect on the activity of proteins involved in the transport of drugs and other compounds. In addition, it has been found to have an effect on the activity of proteins involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The use of (2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one in laboratory experiments has a number of advantages and limitations. One advantage is that it can be used to synthesize a variety of compounds, including drugs, dyes, and fragrances. In addition, it can be used to study the effects of drugs and other compounds on the body, as well as to study the mechanism of action of drugs and other compounds. One limitation is that it is not suitable for use in large-scale experiments, as it is not very stable and can be easily degraded.

Future Directions

There are a number of potential future directions for (2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one. One potential direction is the development of new synthesis methods for the compound. Another potential direction is the study of its effects on the body in greater detail. Finally, further research could be conducted to determine the potential applications of the compound in biochemistry, physiology, and drug development.

Synthesis Methods

(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one can be synthesized using a variety of methods. The most common method is the Wittig reaction, which involves the addition of a phosphorus ylide to an aldehyde or ketone in the presence of a base. This reaction is often used to synthesize compounds containing the prop-2-en-1-one moiety. Other methods of synthesis include the Claisen condensation, the Stork enamine reaction, and the Horner-Wadsworth-Emmons reaction.

properties

IUPAC Name

(E)-3-(4-propan-2-ylphenyl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16OS/c1-12(2)14-8-5-13(6-9-14)7-10-15(17)16-4-3-11-18-16/h3-12H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXKUIXZQRGHII-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.